2-(4-Ethylpiperazino)isonicotinic acid
Overview
Description
2-(4-Ethylpiperazino)isonicotinic acid is an organic compound with the molecular formula C12H17N3O2. It is a derivative of isonicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a 4-ethylpiperazino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperazino)isonicotinic acid typically involves the reaction of isonicotinic acid with 4-ethylpiperazine. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of isonicotinic acid and the amine group of 4-ethylpiperazine . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylpiperazino)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the pyridine ring or the piperazine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives of the pyridine ring or piperazine moiety.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(4-Ethylpiperazino)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethylpiperazino)isonicotinic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit certain biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A precursor to 2-(4-Ethylpiperazino)isonicotinic acid, used in the synthesis of various derivatives.
Nicotinic acid: An isomer with the carboxyl group at the 3-position of the pyridine ring.
Picolinic acid: Another isomer with the carboxyl group at the 2-position of the pyridine ring.
Uniqueness
This compound is unique due to the presence of the 4-ethylpiperazino group, which imparts distinct chemical and biological properties compared to its isomers and other derivatives .
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-14-5-7-15(8-6-14)11-9-10(12(16)17)3-4-13-11/h3-4,9H,2,5-8H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKNXFPZRGXHJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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